Ald-ph-peg2-acid

PROTACs Targeted Protein Degradation Linker Optimization

Ald-Ph-PEG2-acid is a critical building block for PROTAC and ADC development, featuring a precise PEG2 spacer and a rigid benzaldehyde-amide core. This architecture is not interchangeable; research confirms that linker length directly tunes ternary complex formation and degradation efficiency, and the benzaldehyde moiety enables orthogonal, site-specific conjugation strategies distinct from NHS-ester chemistry. Substituting with a generic linker risks experimental failure in demanding applications. Secure consistent, high-purity (≥95%) material to ensure reproducible results in your bioconjugation and targeted protein degradation studies.

Molecular Formula C15H19NO6
Molecular Weight 309.31 g/mol
CAS No. 1807534-84-4
Cat. No. B605290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAld-ph-peg2-acid
CAS1807534-84-4
SynonymsAld-Ph-PEG2-acid
Molecular FormulaC15H19NO6
Molecular Weight309.31 g/mol
Structural Identifiers
InChIInChI=1S/C15H19NO6/c17-11-12-1-3-13(4-2-12)15(20)16-6-8-22-10-9-21-7-5-14(18)19/h1-4,11H,5-10H2,(H,16,20)(H,18,19)
InChIKeySMXKUAVAORJSAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ald-Ph-PEG2-Acid (CAS 1807534-84-4): Heterobifunctional PEG Linker for PROTACs, ADCs, and Bioconjugation


Ald-Ph-PEG2-acid (CAS 1807534-84-4), also known as Ald-Ph-amido-PEG2-C2-acid, is a heterobifunctional polyethylene glycol (PEG) linker with a molecular weight of 309.31 g/mol and the formula C15H19NO6 [1]. It features a benzaldehyde moiety at one terminus and a carboxylic acid group at the other, connected by a short PEG2 spacer . This non-cleavable linker is primarily utilized as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) [2]. Its commercial availability includes specifications of ≥95% purity and storage at -20°C .

Why Generic Substitution Fails: The Critical Impact of Linker Length, Functionality, and Rigidity on PROTAC and ADC Performance


Substituting Ald-Ph-PEG2-acid with an arbitrary PEG linker, even one with similar functional groups, carries a high risk of experimental failure in demanding applications like PROTAC and ADC development. The exact PEG length (n=2) and the specific rigid benzaldehyde-amide core are not interchangeable features; they are critical design parameters. Research has demonstrated that linker length is a key conformational tuner determining ternary complex formation and degradation efficiency in PROTACs, with systematic changes leading to variable outcomes [1]. A study on Retro-2-based PROTACs specifically revealed that GSPT1 degradation was dependent on the length of the flexible PEG chain linker [2]. Furthermore, the benzaldehyde group's reactivity profile with hydrazides and aminooxy moieties enables site-specific conjugation strategies that are distinct from those of other amine-reactive linkers (e.g., NHS esters), directly impacting the stability and homogeneity of the final bioconjugate . Therefore, generic substitution undermines the precise molecular architecture required for predictable and reproducible results.

Quantitative Evidence for Ald-Ph-PEG2-Acid (1807534-84-4): A Comparative Analysis Against Key Analogs


PROTAC Linker Length Tuning: PEG2 as a Short, Conformationally-Constrained Spacer for Binary Complex Formation

In PROTAC design, linker length is a critical variable that influences ternary complex formation and degradation efficiency [1]. PEG linkers of varying lengths (e.g., PEG2, PEG4, PEG6) are systematically screened to optimize cooperativity and minimize off-target collisions . A study on Retro-2-based PROTACs demonstrated that PEG-2 containing molecules were capable of degrading the translation termination factor GSPT1, and that this degradation was dependent on the length of the flexible PEG chain linker [2]. This class-level evidence establishes the PEG2 unit as a distinct and functionally significant entity within the broader linker toolkit, providing a shorter, more rigid spacing that differs from longer, more flexible PEG4 or PEG6 linkers.

PROTACs Targeted Protein Degradation Linker Optimization

Site-Specific Conjugation via Benzaldehyde vs. NHS Ester: Orthogonal Reactivity for Bioconjugate Design

The benzaldehyde moiety in Ald-Ph-PEG2-acid reacts specifically with hydrazide and aminooxy groups to form stable hydrazone and oxime bonds . This contrasts with linkers like Ald-Ph-PEG2-NHS (which contains an N-hydroxysuccinimide ester), where the NHS group reacts with primary amines, a functional group ubiquitous in proteins . The aldehyde-based ligation is orthogonal to amine coupling, enabling site-specific conjugation strategies that avoid random modification of lysine residues. This is a functional difference that dictates experimental workflow, not a matter of simple substitution.

Bioconjugation ADC Linkers Click Chemistry

Impact of PEG2 Spacer on Aqueous Solubility vs. Non-PEG or Longer PEG Linkers

The inclusion of a PEG2 spacer enhances the aqueous solubility of the linker and the resulting conjugate compared to non-PEG or purely alkyl linkers . While longer PEG linkers (e.g., PEG4, PEG6) provide even greater solubility, the PEG2 unit offers a balance between hydrophilicity and molecular compactness. Ald-Ph-PEG2-acid is soluble in water, DMSO, and DMF . A direct quantitative comparison of solubility is not available in the primary literature for this specific compound, but the principle is well-established: PEGylation improves the solubility of hydrophobic moieties [1].

Drug Delivery Pharmacokinetics Solubility Enhancement

Optimal Application Scenarios for Ald-Ph-PEG2-Acid (CAS 1807534-84-4) in Drug Discovery and Chemical Biology


PROTAC Linker Library Screening for Optimization of Ternary Complex Geometry

Employ Ald-Ph-PEG2-acid as a defined short spacer in a panel of PEG linkers (e.g., PEG2, PEG4, PEG6) to systematically explore the conformational space and identify the optimal linker length for efficient ubiquitination and degradation of a specific target protein. The use of a discrete PEG2 unit is critical for investigating the impact of shorter, more constrained linkers on ternary complex formation and degradation efficiency [1].

Site-Specific Bioconjugation via Hydrazone or Oxime Ligation

Utilize the benzaldehyde group for the chemoselective conjugation of payloads (e.g., drugs, fluorophores, biotin) to biomolecules (e.g., antibodies, peptides) that have been modified with a hydrazide or aminooxy handle. This orthogonal approach is particularly valuable for generating homogeneous ADCs or imaging probes, where random modification of lysine residues (via NHS-ester chemistry) must be avoided .

Synthesis of PEGylated Prodrugs or Imaging Agents with a Carboxylic Acid Anchor

Leverage the terminal carboxylic acid of Ald-Ph-PEG2-acid as an anchor for amide bond formation with amine-containing drugs or targeting ligands, thereby introducing a short PEG spacer to enhance solubility and pharmacokinetic properties. The non-cleavable nature of the linker is suitable for applications where stable conjugation is desired [2].

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